

2-Fluoro-6-nitroaniline chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-6-nitroaniline

Cat. No.: B099257

[Get Quote](#)

An In-Depth Technical Guide to 2-Fluoro-6-nitroaniline

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of **2-Fluoro-6-nitroaniline** (CAS No: 17809-36-8), a key chemical intermediate in the fields of medicinal chemistry and materials science. The document elucidates its chemical structure, physicochemical properties, and spectral characteristics. A detailed, field-tested synthesis protocol is presented, accompanied by an analysis of its chemical reactivity, which is governed by the interplay of its amine, fluoro, and nitro functional groups. The guide highlights its critical role as a precursor in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are central to many pharmaceutical agents. Finally, essential safety, handling, and storage protocols are outlined to ensure its proper use in a research and development setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated nitroaromatics in their synthetic workflows.

Section 1: Chemical Identity and Structure Elucidation

2-Fluoro-6-nitroaniline is a substituted aromatic amine whose unique arrangement of functional groups makes it a valuable and reactive building block in organic synthesis.

Nomenclature and Key Identifiers

- IUPAC Name: **2-fluoro-6-nitroaniline**[\[1\]](#)
- Synonyms: 6-Fluoro-2-nitroaniline, 2-Fluoro-6-nitrobenzenamine[\[1\]](#)
- CAS Number: 17809-36-8[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₅FN₂O₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 156.11 g/mol [\[1\]](#)[\[2\]](#)
- InChIKey: BHWHYGWMNMCXBA-UHFFFAOYSA-N[\[1\]](#)
- Canonical SMILES: C1=CC(=C(C(=C1)F)N)[O-][\[1\]](#)

Chemical Structure

The molecule consists of a benzene ring substituted with a fluorine atom, a nitro group (-NO₂), and an amine group (-NH₂). The ortho-positioning of all three substituents relative to each other creates significant electronic and steric effects that dictate the compound's reactivity.

Caption: Chemical structure of **2-Fluoro-6-nitroaniline**.

Section 2: Physicochemical and Spectral Properties

The physical and spectral data are crucial for the identification, purification, and quality control of **2-Fluoro-6-nitroaniline**.

Physicochemical Data Summary

The properties of this compound are summarized in the table below. It typically presents as a yellow to brown crystalline solid, a characteristic of many nitroaniline compounds.

Property	Value	Source(s)
Physical Form	Light-yellow to orange to brown powder or crystals	
Melting Point	47-48 °C	[3]
Boiling Point	271.5 °C at 760 mmHg	
Solubility	Slightly soluble in water. Soluble in organic solvents like ether.	[3][4]
Purity	Typically ≥95%	

Spectral Data Analysis

Spectral analysis confirms the molecular structure and is essential for monitoring reaction progress.

Technique	Observed Data	Interpretation
¹ H NMR (DMSO-d ₆)	δ 7.82 (d, 1H), 7.42 (m, 1H), 7.25 (s, 2H, NH ₂), 6.63 (m, 1H)	The signals correspond to the aromatic protons and the amine protons, with coupling patterns consistent with the substitution pattern.[3]
Mass Spec. (GC/MS)	m/z: 157 (M+H) ⁺ , 156 (M) ⁺	The molecular ion peak confirms the molecular weight of the compound.[3][5][6]
Topological Polar Surface Area	71.8 Å ²	This value, computed from the structure, is useful in medicinal chemistry for predicting membrane permeability.[1]

Section 3: Synthesis and Reactivity

Recommended Synthesis Protocol

A reliable method for the laboratory-scale synthesis of **2-Fluoro-6-nitroaniline** is the acidic hydrolysis of its N-acetylated precursor, N-(2-fluoro-6-nitrophenyl)acetamide. The acetyl group serves as a protecting group during earlier synthetic steps and its removal is the final step to yield the target aniline.

Reaction: N-(2-fluoro-6-nitrophenyl)acetamide → **2-Fluoro-6-nitroaniline**

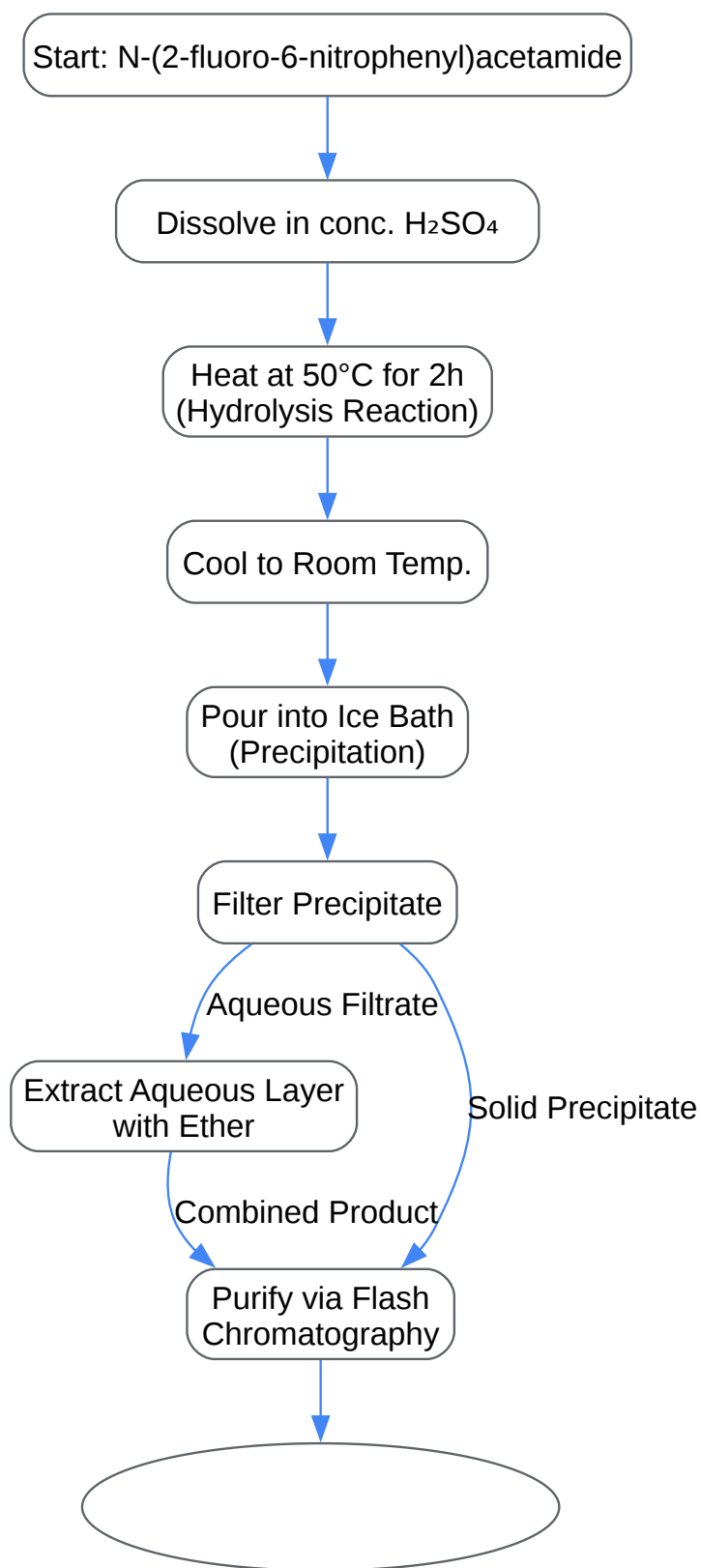
Materials:

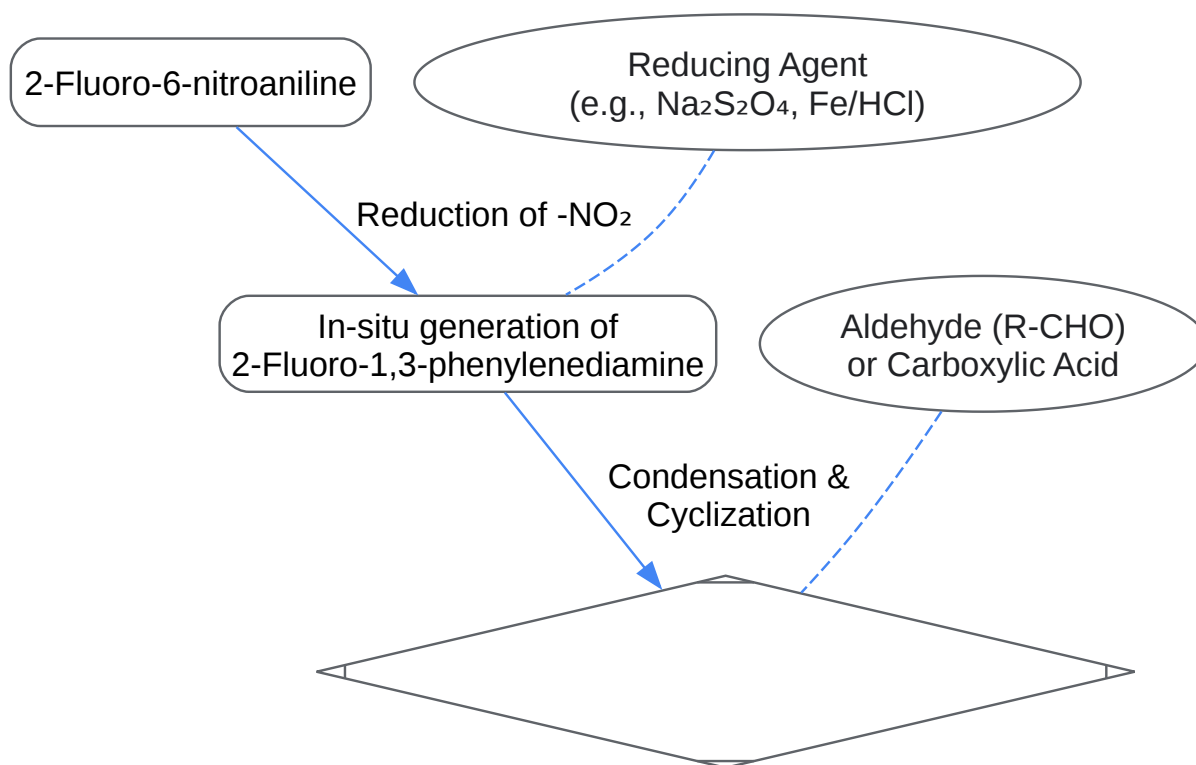
- N-(2-fluoro-6-nitrophenyl)acetamide
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- Diethyl ether (or other suitable organic solvent)
- Deionized Water

Step-by-Step Methodology:

- Dissolution: Dissolve N-(2-fluoro-6-nitrophenyl)acetamide (e.g., 3.0 g, 0.0151 mol) in concentrated sulfuric acid (30 mL) in a round-bottom flask equipped with a magnetic stirrer. [\[3\]](#)
- Reaction: Heat the mixture to 50 °C and stir for 2 hours. The sulfuric acid acts as both the solvent and the catalyst for the deacetylation (hydrolysis) of the amide.
- Workup - Quenching: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice. This step quenches the reaction and precipitates the product, which is less soluble in the acidic aqueous solution.
- Isolation: Collect the resulting precipitate by vacuum filtration.
- Extraction: Transfer the acidic aqueous filtrate to a separatory funnel and extract with diethyl ether (3 x 50 mL) to recover any dissolved product.

- Purification: Combine the initial precipitate with the organic extracts. The combined product can then be purified using flash column chromatography to yield pure **2-Fluoro-6-nitroaniline**.^[3] A typical reported yield for this procedure is 74%.^[3]





[Click to download full resolution via product page](#)

Caption: Role as a precursor in benzimidazole synthesis.

Section 5: Safety, Handling, and Storage

Proper handling of **2-Fluoro-6-nitroaniline** is essential due to its potential hazards.

GHS Hazard Identification

- Pictograms: GHS07 (Exclamation Mark) * Signal Word: Warning * Hazard Statements:
 - H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1] * Additional supplier-listed hazards may include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).

Handling and Personal Protective Equipment (PPE)

- Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7][8] * Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety

goggles with side-shields, and a lab coat. [7]* Avoid contact with skin and eyes. Avoid formation of dust and aerosols. [7]* Wash hands thoroughly after handling.

Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated place. [4]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [9][8]* Some suppliers recommend refrigerated storage (2-8 °C or 4 °C) and protection from light. [2]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [7]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [7]* Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. [7]

Section 6: References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87316, **2-Fluoro-6-nitroaniline**. PubChem. Retrieved from [\[Link\]](#)
- Crysdot LLC. (n.d.). **2-Fluoro-6-nitroaniline**. Product Page. Retrieved from [\[Link\]](#)
- Ghosh, A., & Al-Mourabit, A. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [\[Link\]](#)
- Singh, R., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Retrieved from [\[Link\]](#)
- PubChemLite. (n.d.). **2-fluoro-6-nitroaniline** (C6H5FN2O2). Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [\[Link\]](#)
- Abarca-Vargas, R., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Retrieved from [\[Link\]](#)

- NIST. (n.d.). 4-Fluoro-2-nitroaniline. NIST Chemistry WebBook. Retrieved from [[Link](#)]
- Tradeindia. (n.d.). 2-nitroaniline 98. Product Page. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Fluoro-6-nitroaniline | C₆H₅FN₂O₂ | CID 87316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-FLUORO-6-NITRO-PHENYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Fluoro-2-nitroaniline, 97% | Fisher Scientific [fishersci.ca]
- 5. PubChemLite - 2-fluoro-6-nitroaniline (C₆H₅FN₂O₂) [pubchemlite.lcsb.uni.lu]
- 6. 4-Fluoro-2-nitroaniline [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Nitroaniline | 88-74-4 [chemicalbook.com]
- To cite this document: BenchChem. [2-Fluoro-6-nitroaniline chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b099257#2-fluoro-6-nitroaniline-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com